molecular formula C11H18N4O3 B065418 Argpyrimidine CAS No. 195143-52-3

Argpyrimidine

Cat. No. B065418
M. Wt: 254.29 g/mol
InChI Key: DCPBQSFZQHFSMR-QMMMGPOBSA-N
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Description

Argpyrimidine is an organic compound with the chemical formula C11H18N4O3 . It is an advanced glycation end-product (AGE) formed from arginine and methylglyoxal through the Maillard reaction . Argpyrimidine has been studied for its potential involvement in aging diseases and Diabetes Mellitus .


Synthesis Analysis

In vivo, argpyrimidine is synthesized from a Methylglyoxal (MG) mediated modification on an arginine residue in a protein . Methylglyoxal is formed through the Polyol pathway, the degradation of triose phosphates from Glycolysis, acetone metabolism, protein Glycation, or Lipid peroxidation . In vitro, argpyrimidine has been synthesized through incubation with methylglyoxal and other higher sugars at physiological conditions .


Molecular Structure Analysis

Argpyrimidine has a molecular formula of C11H18N4O3, with an average mass of 254.286 Da and a monoisotopic mass of 254.137894 Da .


Chemical Reactions Analysis

The formation of advanced glycation end products (AGEs) has been considered to be a potential causative factor of injury to lens epithelial cells (LECs). Damage of LECs is believed to contribute to cataract formation .


Physical And Chemical Properties Analysis

Argpyrimidine has a density of 1.3±0.1 g/cm3, a boiling point of 517.2±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .

Scientific Research Applications

  • Antioxidant Properties : Argpyrimidine has antioxidant properties, protecting against lipid peroxidation, scavenging superoxide anions, hydrogen peroxide, and preventing free-radical-mediated DNA damage. This suggests its potential relevance in conditions like diabetes mellitus and neurodegenerative diseases (Sreejayan et al., 2008).

  • Biomarker in Schizophrenia : In patients with refractory schizophrenia, increased accumulation of argpyrimidine-modified proteins was found in red blood cells, indicating its potential as a biomarker for diseases involving carbonyl stress (Ishida et al., 2017).

  • Role in Cataract Formation : High levels of argpyrimidine were identified in brunescent cataractous lenses, suggesting its involvement in the aging process and cataract formation in the human lens (Padayatti et al., 2001).

  • Antiglycation Potential : Argpyrimidine demonstrated the ability to inhibit non-enzymatic protein glycation, suggesting a beneficial function as an antiglycating agent (Bhattacherjee et al., 2017).

  • Nuclear Localization in Neural Cells : Argpyrimidine is predominantly produced in cortical plate neurons and located in the nucleus, implying a potential role in neural differentiation and maintenance of the differentiated state (Nakadate et al., 2009).

  • Drug Delivery System in Diabetes : Argpyrimidine-tagged nanoparticles have been developed for targeted drug delivery in diabetes, utilizing its interaction with cell surface receptors for advanced glycation end products (Bhattacherjee et al., 2016).

  • Role in Lung Cancer : Argpyrimidine-modified proteins, particularly heat shock protein 27, were found in non-small cell lung cancer tissues, suggesting a mechanism for cancer cells to evade apoptosis (van Heijst et al., 2006).

  • Presence in Beer : Argpyrimidine was identified in beer, indicating its formation during the brewing process and potential implications for food chemistry (Glomb et al., 2001).

Future Directions

Advanced Glycation End Products (AGEs) are closely related to the food industry and human health. It is hoped that future research will further the detection of AGEs in food so that their content can be evaluated more conveniently and accurately .

properties

IUPAC Name

(2S)-2-amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-6-9(16)7(2)15-11(14-6)13-5-3-4-8(12)10(17)18/h8,16H,3-5,12H2,1-2H3,(H,17,18)(H,13,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPBQSFZQHFSMR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCCCC(C(=O)O)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC(=N1)NCCC[C@@H](C(=O)O)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590274
Record name Argpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Argpyrimidine

CAS RN

195143-52-3
Record name Argpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195143-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Argpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,990
Citations
N Sreejayan, X Yang, K Palanichamy… - European journal of …, 2008 - Elsevier
Argpyrimidine, the product of non-enzymatic protein glycation by methylglyoxal, has been implicated in the pathophysiology of diabetes mellitus and neurodegenerative diseases. …
Number of citations: 19 www.sciencedirect.com
SC Wilker, P Chellan, BM Arnold, RH Nagaraj - Analytical biochemistry, 2001 - Elsevier
… which we named argpyrimidine. We found that argpyrimidine was stable to acid hydrolysis, which allowed us to hydrolyze tissue proteins with 6 N HCl and quantify argpyrimidine by high…
Number of citations: 108 www.sciencedirect.com
PS Padayatti, AS Ng, K Uchida, MA Glomb… - … & visual science, 2001 - arvojournals.org
… was specific for argpyrimidine and that it could react with argpyrimidine-modified proteins, … structure of argpyrimidine. We then used this highly specific antibody to probe argpyrimidine in …
Number of citations: 90 arvojournals.org
JWJ van Heijst, HWM Niessen… - Annals of the New …, 2005 - Wiley Online Library
… The anti-argpyrimidine antibody reacted with argpyrimidine … the expression of CML and argpyrimidine in four different types … We observed cells expressing CML and argpyrimidine in all …
Number of citations: 181 nyaspubs.onlinelibrary.wiley.com
R Gomes, M Sousa Silva, A Quintas… - Biochemical …, 2005 - portlandpress.com
… , argpyrimidine [N δ -(5-hydroxy-4,6-dimethylpyrimidin-2-yl)-L-ornithine] in amyloid fibrils from FAP patients. Unequivocal argpyrimidine … Argpyrimidine was found at a concentration of …
Number of citations: 120 portlandpress.com
JWJ van Heijst, HWM Niessen, RJ Musters… - Cancer letters, 2006 - Elsevier
… carcinoma SW1573 cells with high expression of argpyrimidine-modified Hsp27 and adenocarcinoma H460 cells with low expression of argpyrimidine-modified Hsp27, we tested the …
Number of citations: 88 www.sciencedirect.com
J Kim, OS Kim, CS Kim, E Sohn, K Jo… - Experimental & molecular …, 2012 - nature.com
… Thus, the aim of this study was to determine the exact role of argpyrimidine in apoptosis of … of argpyrimidine accumulation. ZL rats had weaker immunoreactivity for argpyrimidine and …
Number of citations: 72 www.nature.com
L Kessel, S Kalinin, RH Nagaraj… - Photochemistry and …, 2002 - Wiley Online Library
… These were argpyrimidine and pentosidine, both advanced glycation end products, and 3‐… It was shown that the spectral properties of argpyrimidine and pentosidine are compatible with …
Number of citations: 63 onlinelibrary.wiley.com
T Usui, M Ohguchi, H Watanabe… - Bioscience …, 2008 - academic.oup.com
Three major glyceraldehyde-related advanced glycation end products (AGEs) were formed from a mixture of N α -acetyllysine, N α -acetylarginine, and glyceraldehyde. Two of the …
Number of citations: 18 academic.oup.com
RA Gomes, M Sousa Silva, H Vicente Miranda… - The FEBS …, 2005 - Wiley Online Library
… Using a specific antibody against argpyrimidine, a marker of … , is directly related to argpyrimidine formation. Moreover, … formation rate and argpyrimidine modified proteins appear within 1 …
Number of citations: 67 febs.onlinelibrary.wiley.com

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